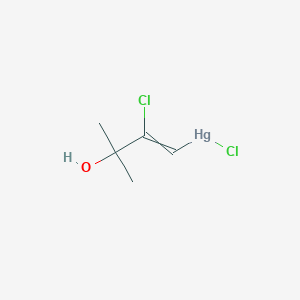
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury is an organomercury compound characterized by the presence of both chlorine and hydroxyl functional groups attached to a butenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 2-chloro-3-hydroxy-3-methylbut-1-ene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and the purity of reactants, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The mercury center can be reduced to form elemental mercury.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of elemental mercury and a dechlorinated product.
Substitution: Formation of substituted organomercury compounds.
Aplicaciones Científicas De Investigación
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins. The mercury center can form strong bonds with sulfur atoms in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. This interaction is a key factor in its toxicity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-methyl-2-butene: Similar structure but lacks the hydroxyl and mercury groups.
3-Chloro-3-methyl-1-butyne: Contains a triple bond instead of a double bond.
2-Butene, 1-chloro-3-methyl: Similar structure but without the hydroxyl group.
Uniqueness
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury is unique due to the presence of both chlorine and hydroxyl functional groups attached to a butenyl chain, along with a mercury center. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63025-10-5 |
|---|---|
Fórmula molecular |
C5H8Cl2HgO |
Peso molecular |
355.61 g/mol |
Nombre IUPAC |
chloro-(2-chloro-3-hydroxy-3-methylbut-1-enyl)mercury |
InChI |
InChI=1S/C5H8ClO.ClH.Hg/c1-4(6)5(2,3)7;;/h1,7H,2-3H3;1H;/q;;+1/p-1 |
Clave InChI |
DVZWVEZIGRUXEU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C(=C[Hg]Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

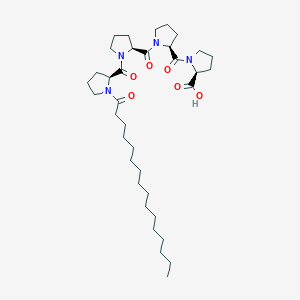
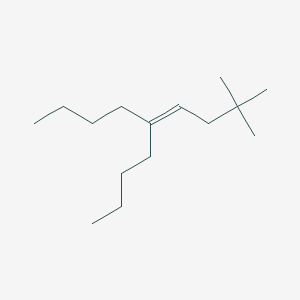
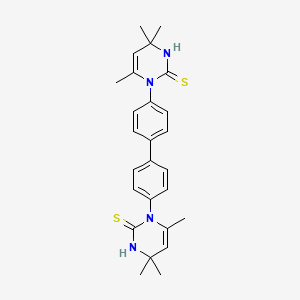

![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)

![2-{Bis[(octan-2-yl)oxy]methoxy}octane](/img/structure/B14491554.png)

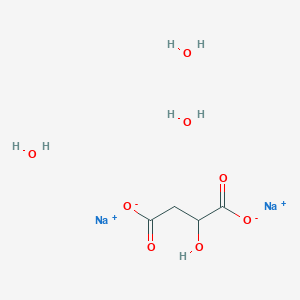

![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)
